molecular formula C31H29Br2NO3 B15086519 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355429-32-2

2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B15086519
CAS No.: 355429-32-2
M. Wt: 623.4 g/mol
InChI Key: QLXILZHRLHQXNG-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Coupling with 4-Heptylphenyl Group: The brominated quinoline is coupled with 4-heptylphenyl group through a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.

    Esterification: The final step involves esterification with 2-oxoethyl group using a suitable esterification reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms or other substituents.

    Substitution: The bromine atoms on the quinoline and phenyl rings can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its brominated phenyl groups may enhance binding affinity to certain proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The brominated phenyl groups may enhance binding affinity and selectivity for certain targets, while the quinoline core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Heptylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    2-(4-Heptylphenyl)-2-oxoethyl 6-fluoro-2-(4-fluorophenyl)quinoline-4-carboxylate: Similar structure but with fluorine atoms instead of bromine.

    2-(4-Heptylphenyl)-2-oxoethyl 6-iodo-2-(4-iodophenyl)quinoline-4-carboxylate: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The uniqueness of 2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate lies in its brominated phenyl groups, which can enhance its reactivity and binding affinity in various applications. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, potentially leading to different electronic and steric effects.

Properties

CAS No.

355429-32-2

Molecular Formula

C31H29Br2NO3

Molecular Weight

623.4 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H29Br2NO3/c1-2-3-4-5-6-7-21-8-10-23(11-9-21)30(35)20-37-31(36)27-19-29(22-12-14-24(32)15-13-22)34-28-17-16-25(33)18-26(27)28/h8-19H,2-7,20H2,1H3

InChI Key

QLXILZHRLHQXNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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